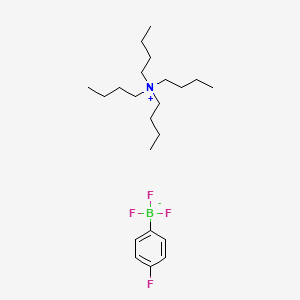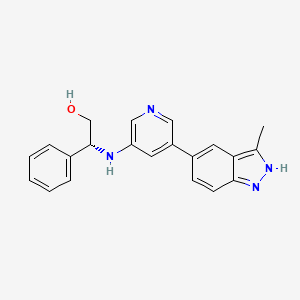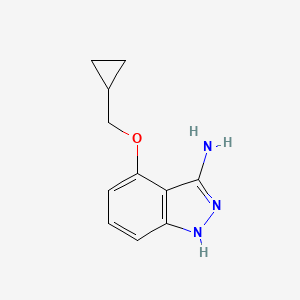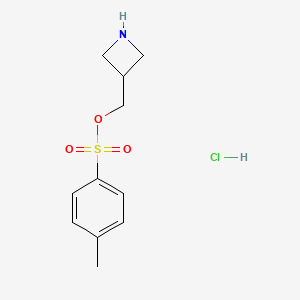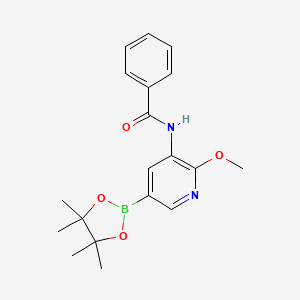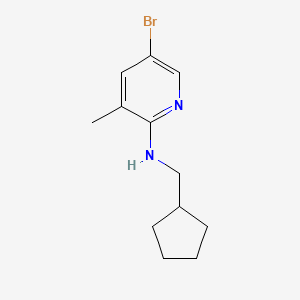
5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine
Overview
Description
5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine (5-BNCPM) is a heterocyclic amine that has been extensively studied in recent years due to its potential applications in organic synthesis, medicinal chemistry and biochemistry. 5-BNCPM has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-cancer and anti-parasitic properties. This review will provide a comprehensive overview of 5-BNCPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Biological Activities
A study by Ahmad et al. (2017) explored the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine. This process yielded moderate to good yields of these derivatives. Density Functional Theory (DFT) studies provided insights into their potential as chiral dopants for liquid crystals. Additionally, the study evaluated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives, finding moderate biological activities for most compounds and significant activity in specific cases, such as against clot formation in human blood and Escherichia coli inhibition (Ahmad et al., 2017).
Chemoselective Functionalization
Stroup et al. (2007) discussed the chemoselective functionalization of similar pyridine compounds, highlighting the selective substitution processes under different conditions. This study's findings contribute to understanding the specific chemical behaviors and potential applications of bromo-substituted pyridines in organic synthesis (Stroup et al., 2007).
Palladium-Catalyzed Aminocarbonylation
Takács et al. (2012) investigated the palladium-catalyzed aminocarbonylation of iodine and bromine-substituted pyridines. This study provided insights into the reactivity and potential pathways for the functionalization of pyridines, including compounds similar to 5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine (Takács et al., 2012).
Amination and Regioselectivity
Doulah et al. (2014) focused on the regioselective amination of bromo-substituted pyrimidines, offering valuable insights into the chemical behavior and potential applications of bromo-substituted amines in pharmaceutical and chemical research (Doulah et al., 2014).
properties
IUPAC Name |
5-bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-6-11(13)8-15-12(9)14-7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKPVBCIGLKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(cyclopentylmethyl)-3-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate](/img/structure/B1406871.png)
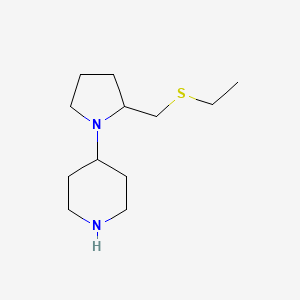
![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)

